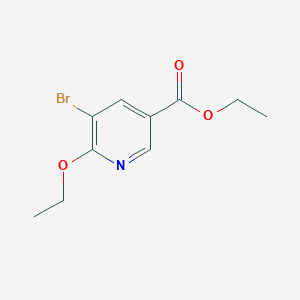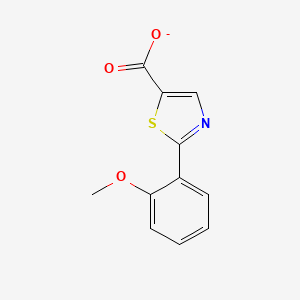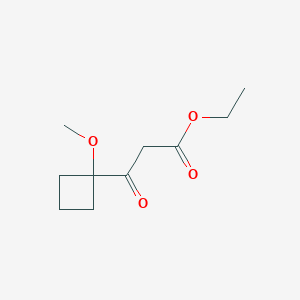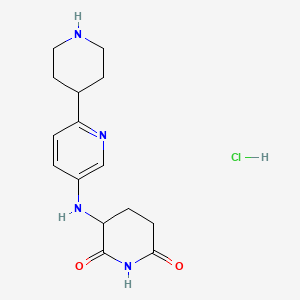
Dspe-peg-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dspe-peg-OH: , also known as distearoyl phosphatidylethanolamine-polyethylene glycol-hydroxyl, is a non-ionic PEGylated phospholipid. It consists of three main components: a hydrophobic distearoyl phosphatidylethanolamine part, a hydrophilic polyethylene glycol part, and a hydroxyl group. This unique structure grants this compound excellent water solubility, biocompatibility, and stability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Dspe-peg-OH typically involves the chemical reaction between distearoyl phosphatidylethanolamine and polyethylene glycol. The reaction conditions often include the use of solvents like methanol, chloroform, DMF, and DMSO.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical synthesis using similar reaction conditions. The process is optimized for high yield and purity, ensuring that the final product meets the required standards for various applications .
Análisis De Reacciones Químicas
Types of Reactions: Dspe-peg-OH can undergo various chemical reactions, including oxidation, reduction, and substitution. The hydroxyl group at the end of the polyethylene glycol chain is particularly reactive and can participate in these reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various functionalized derivatives .
Aplicaciones Científicas De Investigación
Chemistry: Dspe-peg-OH is widely used in the synthesis of nanoparticles and liposomes. Its amphiphilic nature allows it to form stable structures that can encapsulate drugs or other molecules .
Biology: In biological research, this compound is used to create biocompatible coatings for various biomaterials. It enhances the stability and solubility of these materials, making them suitable for in vivo applications .
Medicine: this compound is extensively used in drug delivery systems. It helps in the targeted delivery of drugs to specific tissues or cells, improving the efficacy and reducing the side effects of the treatment .
Industry: In industrial applications, this compound is used in the formulation of cosmetics and personal care products. Its biocompatibility and stability make it an ideal ingredient for these products .
Mecanismo De Acción
Dspe-peg-OH exerts its effects through its unique structure. The hydrophobic distearoyl phosphatidylethanolamine part allows it to interact with lipid membranes, while the hydrophilic polyethylene glycol part provides stability and solubility. The hydroxyl group can participate in various chemical reactions, further enhancing its functionality .
Molecular Targets and Pathways: The primary molecular targets of this compound are lipid membranes and proteins. It can interact with these targets through hydrophobic and hydrophilic interactions, leading to the formation of stable complexes .
Comparación Con Compuestos Similares
Dspe-peg-COOH: This compound has a carboxyl group instead of a hydroxyl group, making it more reactive in certain chemical reactions.
Dspe-peg-NH2: This compound contains an amino group, which can participate in different types of chemical reactions compared to Dspe-peg-OH.
Dspe-peg-FA: This compound includes a folic acid moiety, which allows for targeted delivery to cells expressing folate receptors.
Uniqueness: this compound is unique due to its hydroxyl group, which provides specific reactivity and functionality not found in other similar compounds. Its combination of hydrophobic and hydrophilic parts also makes it highly versatile for various applications .
Propiedades
Número CAS |
892144-24-0 |
|---|---|
Fórmula molecular |
C44H86NO11P |
Peso molecular |
836.1 g/mol |
Nombre IUPAC |
[3-[hydroxy-[2-(2-hydroxyethoxycarbonylamino)ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate |
InChI |
InChI=1S/C44H86NO11P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-42(47)53-39-41(40-55-57(50,51)54-37-35-45-44(49)52-38-36-46)56-43(48)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h41,46H,3-40H2,1-2H3,(H,45,49)(H,50,51) |
Clave InChI |
BPZILUVAHZTEEE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)OCCO)OC(=O)CCCCCCCCCCCCCCCCC |
Números CAS relacionados |
892144-24-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-[1-(3-Methylbut-2-enyl)pyridin-1-ium-4-yl]ethanamine](/img/structure/B13918097.png)



![(3'R,4S,6'R,7'R,8'Z,11'S,12'R)-7'-[[(9aR)-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-2-yl]methyl]-7-chloro-7'-methoxy-11',12'-dimethyl-13',13'-dioxospiro[2,3-dihydro-1H-naphthalene-4,22'-20-oxa-13lambda6-thia-1,14-diazatetracyclo[14.7.2.03,6.019,24]pentacosa-8,16(25),17,19(24)-tetraene]-15'-one](/img/structure/B13918107.png)


![tert-butyl N-[1-(aminomethyl)cyclobutyl]-N-methyl-carbamate](/img/structure/B13918122.png)
